2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid
Description
2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]sulfanylanilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2S/c21-20(22,23)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)24-18-4-2-1-3-17(18)19(25)26/h1-12,24H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDIIVAIWJTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid typically involves multiple steps, including the formation of key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions . Another approach involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone, which forms electron donor-acceptor complexes under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents, temperature control, and purification techniques play crucial roles in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
Salicylanilides: Known for their antifungal activity and structural similarity.
Uniqueness
2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
